N-[2-(7-methyl-1H-indol-3-yl)ethyl]-2-methylsulfonylpropanamide
Description
N-[2-(7-methyl-1H-indol-3-yl)ethyl]-2-methylsulfonylpropanamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a 7-methylindole moiety linked to a 2-methylsulfonylpropanamide group, making it a molecule of interest for various scientific research applications.
Properties
IUPAC Name |
N-[2-(7-methyl-1H-indol-3-yl)ethyl]-2-methylsulfonylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-10-5-4-6-13-12(9-17-14(10)13)7-8-16-15(18)11(2)21(3,19)20/h4-6,9,11,17H,7-8H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPWKGSJGLAYMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2)CCNC(=O)C(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(7-methyl-1H-indol-3-yl)ethyl]-2-methylsulfonylpropanamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methyl Group: The 7-methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Ethyl Chain: The ethyl chain can be added through a nucleophilic substitution reaction, where the indole nitrogen attacks an ethyl halide.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with methanesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the methyl groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the sulfonyl group to a sulfide can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid; halogenation using halogens in the presence of a Lewis acid.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Conversion to sulfide derivatives.
Substitution: Introduction of nitro or halogen groups on the indole ring.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(7-methyl-1H-indol-3-yl)ethyl]-2-methylsulfonylpropanamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has shown promise in studies related to cell signaling and receptor binding. Indole derivatives are known to interact with a variety of biological targets, making them useful in the study of biochemical pathways and mechanisms.
Medicine
In medicine, indole derivatives, including this compound, are investigated for their potential therapeutic properties. They have been studied for their anticancer, antimicrobial, and anti-inflammatory activities.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable and versatile chemical structure.
Mechanism of Action
The mechanism of action of N-[2-(7-methyl-1H-indol-3-yl)ethyl]-2-methylsulfonylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various receptors, modulating their activity and influencing cellular processes. The sulfonyl group can enhance the compound’s solubility and stability, facilitating its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-methylsulfonylpropanamide: Lacks the 7-methyl group, which may affect its biological activity and binding affinity.
N-[2-(5-methyl-1H-indol-3-yl)ethyl]-2-methylsulfonylpropanamide: The methyl group is positioned differently, potentially altering its chemical reactivity and biological properties.
N-[2-(7-methyl-1H-indol-3-yl)ethyl]-2-ethylsulfonylpropanamide: The sulfonyl group is modified, which can influence its solubility and interaction with biological targets.
Uniqueness
N-[2-(7-methyl-1H-indol-3-yl)ethyl]-2-methylsulfonylpropanamide is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the 7-methyl group and the sulfonylpropanamide moiety makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
